acerogenin A
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Overview
Description
Acerogenin A is a natural compound isolated from the stem bark of Acer nikoense Maxim, a plant indigenous to Japan. This compound has garnered significant attention due to its neuroprotective properties and its ability to reduce reactive oxygen species (ROS) in neuronal cells . Traditionally, Acer nikoense has been used in Japanese folk medicine to treat hepatic disorders and eye diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of acerogenin A involves extracting the compound from the stem bark of Acer nikoense using organic solvents. The extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for widespread use.
Chemical Reactions Analysis
Types of Reactions: Acerogenin A undergoes various chemical reactions, including oxidation and reduction. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Acerogenin A has a wide range of scientific research applications:
Mechanism of Action
Acerogenin A exerts its effects primarily through the induction of heme oxygenase-1 (HO-1) expression. This enzyme plays a crucial role in protecting cells from oxidative stress. The compound also activates the nuclear factor-E2-related factor 2 (Nrf2) and the PI3K/AKT signaling pathways, which are involved in cellular defense mechanisms . Additionally, this compound inhibits NADH dehydrogenase, a key enzyme in energy metabolism .
Comparison with Similar Compounds
Acerogenin C: Another compound isolated from Acer nikoense, known for its similar neuroprotective properties.
Curcumin: A well-known diarylheptanoid with anti-inflammatory and antioxidant properties.
Uniqueness of Acerogenin A: this compound stands out due to its potent neuroprotective effects and its ability to induce HO-1 expression. Unlike curcumin, which is widely studied and used, this compound is relatively less explored, offering new avenues for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H22O3 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(12R)-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaene-4,12-diol |
InChI |
InChI=1S/C19H22O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h6-8,10-13,16,20-21H,1-5,9H2/t16-/m1/s1 |
InChI Key |
JHRMYLCWJWLUQL-MRXNPFEDSA-N |
Isomeric SMILES |
C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CC[C@@H](C1)O)C=C3 |
Canonical SMILES |
C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CCC(C1)O)C=C3 |
Synonyms |
acerogenin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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